2-[6-METHOXY-3-(4-METHOXYBENZENESULFONYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE
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Overview
Description
2-[6-METHOXY-3-(4-METHOXYBENZENESULFONYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a quinoline core, methoxy groups, and a benzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-METHOXY-3-(4-METHOXYBENZENESULFONYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.
Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the Benzenesulfonyl Group: This step involves the reaction of the quinoline derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.
Formation of the Final Compound: The final step involves the acylation of the intermediate with phenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinone derivatives.
Reduction: Reduction can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-[6-METHOXY-3-(4-METHOXYBENZENESULFONYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-HIV agent and other therapeutic applications.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-[6-METHOXY-3-(4-METHOXYBENZENESULFONYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonamide: An aromatic sulfonamide with similar functional groups.
1-Benzyl-3-(4-Methoxy-Benzenesulfonyl)-6-Oxo-Hexahydro-Pyrimidine-4-Carboxylic Acid Hydroxyamide: Another compound with a benzenesulfonyl group and potential biological activity.
Uniqueness
2-[6-METHOXY-3-(4-METHOXYBENZENESULFONYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE is unique due to its combination of a quinoline core with methoxy and benzenesulfonyl groups, providing a distinct set of chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-32-18-8-11-20(12-9-18)34(30,31)23-15-27(16-24(28)26-17-6-4-3-5-7-17)22-13-10-19(33-2)14-21(22)25(23)29/h3-15H,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRESVDHTIKWYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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